6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
Description
6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. Key structural attributes include:
- 8-Methoxy group: Provides electron-donating effects via resonance, influencing electronic distribution.
Properties
Molecular Formula |
C10H11BrN2O3 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3,3-dimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione |
InChI |
InChI=1S/C10H11BrN2O3/c1-10(2)12-8(14)7-6(16-3)4-5(11)9(15)13(7)10/h4H,1-3H3,(H,12,14) |
InChI Key |
IQUVETQCUIVSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=C(C=C(C(=O)N21)Br)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by cyclization and methoxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione
- Structural Differences : Chlorine replaces methoxy at position 6.
- Electronic Effects : Chlorine is electron-withdrawing via inductive effects, contrasting with methoxy’s electron-donating resonance. This alters the compound’s reactivity and binding interactions.
- Biological Implications : Halogen substituents (Br/Cl) may enhance binding to hydrophobic pockets in target proteins. The chloro derivative’s reduced electron density at position 8 could modulate kinase selectivity compared to the methoxy analog .
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine
- Core Differences : Imidazo[1,2-a]pyridine vs. [1,5-a]pyridine ring system.
- Substituents : Nitro and chloromethyl groups introduce distinct electronic and steric profiles.
- Synthesis : Prepared via DMSO-mediated reactions under inert atmospheres, highlighting divergent synthetic routes compared to the target compound’s likely methoxylation strategies .
Pharmacologically Active Derivatives
3,3-Dimethyl-6-[(pyrimidin-4-yl)amino]-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (MNK2 Inhibitor)
- Key Modifications: Pyrimidin-4-ylamino group replaces bromine at position 4.
- Biological Activity : Co-crystallized with MNK2 (MAP kinase-interacting serine/threonine-protein kinase 2), demonstrating kinase inhibition via hydrogen bonding and hydrophobic interactions. The dimethyl groups likely stabilize the active conformation, a feature shared with the target compound .
- Structural Insights : X-ray data (2.95 Å resolution) reveal planar fused rings, suggesting rigidity critical for target binding.
1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Core Differences : Imidazo[4,5-b]pyridine vs. [1,5-a]pyridine, altering ring fusion and electronic properties.
Spiro and Rigidified Derivatives
6'-Bromo-8'-methyl-1'H-spiro[cyclopentane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Structural Feature : Spiro cyclopentane system introduces conformational rigidity.
- Substituents : Methyl at position 8' (vs. methoxy in the target compound) reduces polarity, enhancing lipophilicity.
- Implications : Rigidity may improve metabolic stability and target binding compared to flexible analogs .
Biological Activity
6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other relevant biological effects.
- Molecular Formula : C10H11BrN2O3
- Molecular Weight : 287.11 g/mol
- CAS Number : 1849592-41-1
- Boiling Point : Approximately 514.8 ± 50.0 °C
Anticancer Activity
Recent studies have shown that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Lines Tested : Research has demonstrated cytotoxic effects against several cancer cell lines including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 4.5 | Induction of apoptosis |
| This compound | A549 | 3.9 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate strong activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 12 |
| E. coli | 15 |
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in MCF7 and A549 cells. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Properties
A research article in Frontiers in Microbiology evaluated the antimicrobial efficacy of various imidazo derivatives including our compound. The results demonstrated that it possessed substantial antibacterial activity against MRSA and could disrupt biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
